molecular formula C13H16N4O3 B11846030 methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate

methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate

Cat. No.: B11846030
M. Wt: 276.29 g/mol
InChI Key: HOCZWJUYDGLVNU-UHFFFAOYSA-N
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Description

Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate is a pyrazolone-based hydrazine carboxylate derivative. Its core structure comprises a 1,5-dimethyl-3-oxo-2-phenylpyrazolone moiety linked to a hydrazine-carboxylate group. The hydrazine-carboxylate substituent in this compound introduces unique electronic and steric properties, influencing solubility, stability, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

methyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]carbamate

InChI

InChI=1S/C13H16N4O3/c1-9-11(14-15-13(19)20-3)12(18)17(16(9)2)10-7-5-4-6-8-10/h4-8,14H,1-3H3,(H,15,19)

InChI Key

HOCZWJUYDGLVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NNC(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters

A β-keto ester such as methyl 3-oxo-2-phenylbutanoate reacts with methylhydrazine under acidic or basic conditions to form the pyrazolone ring. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Catalyst: Acetic acid or p-toluenesulfonic acid

  • Yield: 70–85%

Mechanistic Insights:
The β-keto ester’s enolizable proton facilitates keto-enol tautomerism, directing regioselective cyclization. The phenyl group at position 2 and methyl groups at positions 1 and 5 are introduced via the β-keto ester’s substituents.

The pyrazol-4-yl position requires introduction of a hydrazine group (-NH-NH2), which is subsequently carboxylated.

Diazotization and Reduction

The 4-amine derivative of the pyrazole is converted to hydrazine via diazotization followed by reduction:

  • Diazotization:

    • Treat pyrazol-4-amine with sodium nitrite (NaNO2) in hydrochloric acid at 0–5°C to form a diazonium salt.

  • Reduction:

    • Reduce the diazonium salt with stannous chloride (SnCl2) in HCl to yield pyrazol-4-hydrazine.

Optimization Parameters:

  • Temperature: 0–5°C (prevents side reactions)

  • Stoichiometry: 1:1.2 molar ratio (amine:NaNO2)

  • Yield: 60–75%

Carbamate Formation

The hydrazine group is protected as a methyl carbamate via reaction with methyl chloroformate.

Reaction with Methyl Chloroformate

Pyrazol-4-hydrazine reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the target compound:

Reaction Scheme:

Pyrazole-NH-NH2+Cl-CO-OCH3Et3NPyrazole-NH-NH-CO-OCH3+HCl\text{Pyrazole-NH-NH}2 + \text{Cl-CO-OCH}3 \xrightarrow{\text{Et}3\text{N}} \text{Pyrazole-NH-NH-CO-OCH}3 + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to room temperature

  • Base: Triethylamine (2 equivalents)

  • Yield: 80–90%

Analytical Validation:

  • 1^1H NMR (DMSO-d6): δ 3.67 (s, 3H, OCH3), 2.21 (s, 3H, NCH3), 1.98 (s, 3H, C5-CH3).

  • IR (KBr): 1725 cm1^{-1} (C=O stretch), 1650 cm1^{-1} (pyrazolone C=O).

Alternative Synthetic Routes

Direct Hydrazine Incorporation During Cyclization

Methylhydrazine can act as both a cyclizing agent and a hydrazine source. By modifying reaction stoichiometry, the hydrazine group is introduced in situ during pyrazole formation.

Advantages:

  • Fewer synthetic steps

  • Higher overall yield (75–80%)

Limitations:

  • Requires precise control of pH and temperature to avoid over-alkylation.

Scalability and Industrial Considerations

Solvent Recovery and Waste Management

  • Ethanol and dichloromethane are recycled via distillation.

  • Triethylamine is neutralized and recovered as triethylamine hydrochloride.

Cost Analysis

ComponentCost per kg (USD)
Methyl chloroformate120–150
Methylhydrazine200–250
β-Keto ester80–100

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

  • Issue: Competing formation of 1,3-dimethyl regioisomer.

  • Solution: Use bulky solvents (e.g., toluene) to favor kinetic control.

Hydrazine Oxidation

  • Issue: Hydrazine oxidizes to diazenes under aerobic conditions.

  • Solution: Conduct reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives possess various pharmacological properties, including:

  • Anticancer Activity : Some studies have shown that compounds with pyrazole structures can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activities against various pathogens.

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityReferences
4-AminoantipyrineAnticancer, analgesic
1-(4-Isothiocyanatophenyl)-4-isothiocyanatobenzeneAnticancer
1-(Phenyl)-3-methylpyrazoloneAntipyretic, analgesic

Pharmacological Applications

Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate shows promise in several pharmacological applications:

  • Cancer Therapy : Its ability to target specific cancer pathways makes it a candidate for further development in oncology.
  • Pain Management : Given its analgesic properties, it could be explored as a new pain relief medication.
  • Antimicrobial Agent : The compound's efficacy against bacteria and fungi suggests potential use in developing new antibiotics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • A study demonstrated that certain pyrazole derivatives could significantly reduce tumor size in animal models, indicating their potential as anticancer agents.
"The dual functionality of this compound enhances its biological activity compared to simpler analogs."

Mechanism of Action

The mechanism of action of methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the hydrazine group:

Compound Name Functional Group Key Properties/Activities Reference
Target Compound Hydrazine-carboxylate Potential hydrogen bonding via carboxylate oxygen; moderate solubility in polar solvents.
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (1a) Thioamide Higher melting point (243–245°C) due to sulfur’s polarizability; enhanced antimicrobial activity compared to carboxylate analogs.
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)aceto hydrazide (4) Hydrazide Synthesized via hydrazine hydrate reflux; exhibits comparable antimicrobial activity to thioamide derivatives.
Diethyl ((2-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)hydrazinyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl)phosphonate (4e) Phosphonate Broad antiviral activity (Influenza A, HCoV-229E) due to phosphonate’s charge mimicry and enzyme inhibition.

Key Observations :

  • Thioamide derivatives (e.g., 1a) exhibit higher thermal stability (mp >240°C) compared to the target compound’s ester group, likely due to stronger intermolecular interactions involving sulfur .
  • Phosphonate analogs (e.g., 4e) demonstrate superior antiviral activity, attributed to their ability to inhibit viral enzymes like neuraminidase .
  • Hydrazide derivatives (e.g., compound 4) show comparable antimicrobial activity to the target compound but require longer synthesis times (15 hours reflux) .

Key Observations :

  • The target compound’s hydrazine-carboxylate group may limit membrane permeability compared to more lipophilic derivatives (e.g., sulfonamides or phosphonates), affecting bioavailability .
  • Metal complexes of related ligands show superior cytotoxicity, suggesting that the target compound could serve as a precursor for metal-based drug development .
Stability and Reactivity
  • The ester group in the target compound may confer susceptibility to hydrolysis under acidic/basic conditions, unlike thioamide or phosphonate derivatives .
  • Hydrazine-carboxylate derivatives are prone to oxidation, necessitating stabilization via formulation in protic solvents or lyophilization .

Biological Activity

Methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as:

C12H15N3O3\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{3}

It features a pyrazole ring, which is known for conferring various biological properties due to its ability to interact with multiple biological targets. The presence of the carboxylate group enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study highlighted that pyrazolo[1,5-a]pyrimidines, closely related to our compound of interest, demonstrated selective cytotoxicity against cancer cell lines such as HeLa and L929 cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BL92915Cell cycle arrest
Methyl 2-(...)HeLaTBDTBD

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer metabolism and inflammation. For example, certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Case Study: Enzyme Inhibition
In a recent study, methyl 2-(...) was tested for its inhibitory effects on COX enzymes. The results indicated a dose-dependent inhibition with an IC50 value comparable to known NSAIDs, suggesting potential use in anti-inflammatory therapies .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of methyl 2-(...) is essential for assessing its therapeutic viability. Preliminary studies suggest that the compound exhibits favorable absorption and distribution characteristics. Toxicity studies indicate low cytotoxicity in normal cells, which is promising for therapeutic applications.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
Bioavailability>50%
Half-lifeTBD
Toxicity LevelLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazine-1-carboxylate?

  • Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with pyrazole-4-carbaldehyde intermediates under reflux conditions. For example, hydrazine hydrate reacts with pyrazole carbaldehydes in ethanol/acetic acid mixtures to form hydrazine-carboxylate derivatives, followed by purification via silica gel chromatography . Optimization of reaction time (e.g., 7 hours) and stoichiometric ratios (1:1 hydrazine:carbonyl precursor) is critical to achieving yields above 40% .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Answer :

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl systems) and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and substituent positions via chemical shifts (e.g., pyrazole proton signals at δ 2.1–2.3 ppm for methyl groups) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does the reactivity of this compound compare to other pyrazole-based hydrazine derivatives?

  • Answer : The electron-withdrawing carboxylate group enhances electrophilicity at the hydrazine moiety, facilitating nucleophilic substitutions (e.g., coupling with aryl halides). Comparative studies with non-carboxylated analogs show reduced stability in acidic conditions due to ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole-hydrazine derivatives?

  • Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:

  • Cross-validation : Combine X-ray crystallography with DFT calculations to model electronic environments .
  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals .
  • Isotopic labeling : Track specific protons/carbons in complex mixtures .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and ligand-receptor interactions .
  • Molecular docking : Screens against protein targets (e.g., cyclooxygenase-2) using crystallographic data from related pyrazole complexes .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with biological activity trends .

Q. How should experimental designs account for environmental stability and degradation pathways?

  • Answer :

  • Accelerated stability studies : Expose the compound to UV light, humidity, and varying pH (e.g., 4–10) to identify degradation products via HPLC-MS .
  • Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity, referencing protocols from long-term environmental impact studies .

Q. What strategies mitigate synthetic challenges in scaling up pyrazole-hydrazine derivatives?

  • Answer :

  • Solvent optimization : Replace ethanol with greener solvents (e.g., PEG-400) to improve solubility and reduce purification steps .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity for hydrazine-carboxylate formation .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Answer : Strong O–H···N bonds (2.7–3.0 Å) stabilize the crystal structure, increasing melting points (e.g., 449 K) and reducing solubility in nonpolar solvents. These interactions can be disrupted by polar aprotic solvents (e.g., DMSO), altering recrystallization outcomes .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data with synthetic conditions (e.g., solvent polarity, temperature) to avoid misassignment of signals .
  • Contradiction Management : Document reaction parameters rigorously (e.g., reflux time, catalyst loading) to identify reproducibility issues .

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